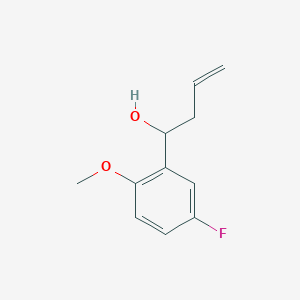

4-(3-Fluoro-6-methoxyphenyl)-1-buten-4-ol

Description

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-3-4-10(13)9-7-8(12)5-6-11(9)14-2/h3,5-7,10,13H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNBRLCJGYIKGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Fluoro 6 Methoxyphenyl 1 Buten 4 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(3-fluoro-6-methoxyphenyl)-1-buten-4-ol, two primary disconnections are considered the most logical and efficient.

The most straightforward disconnection (Route A) breaks the carbon-carbon bond between the chiral carbinol center and the aromatic ring. This leads to two key synthons: a nucleophilic allyl group and an electrophilic 3-fluoro-6-methoxyphenyl carbonyl derivative. The corresponding reagents for this approach would be an allyl organometallic reagent, such as allylmagnesium bromide, and 3-fluoro-6-methoxybenzaldehyde. This approach is advantageous due to the commercial availability and common use of Grignard reagents in forming secondary alcohols. youtube.comyoutube.com

An alternative strategy (Route B) involves a two-step process centered around a carbon-carbon cross-coupling reaction, specifically the Sonogashira coupling. youtube.comwikipedia.org This retrosynthetic route first disconnects the alkene via a selective reduction, revealing a homopropargylic alcohol intermediate. A subsequent disconnection of the C(sp)-C(sp²) bond between the alkyne and the aromatic ring points to a terminal alkyne, but-3-yn-1-ol, and an aryl halide, such as 1-bromo-3-fluoro-6-methoxybenzene, as the key precursors. While this route is more complex, it offers flexibility in building the carbon skeleton.

Precursor Synthesis and Optimization

The successful synthesis of the target molecule is contingent on the efficient preparation of its key precursors.

Synthesis of the 3-Fluoro-6-methoxyphenyl Moiety

The synthesis of the required aromatic precursors, 3-fluoro-6-methoxybenzaldehyde (for Route A) or a corresponding aryl halide (for Route B), can be achieved through several methods. A common starting material for these syntheses is 2-fluoroanisole (B128887) or a related substituted phenol.

For the synthesis of 3-fluoro-6-methoxybenzaldehyde, a formylation reaction is a key step. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method for introducing an aldehyde group onto an activated aromatic ring. Alternatively, direct fluorination of a methoxybenzaldehyde precursor can be employed, although this may lead to issues with regioselectivity. guidechem.com

For the Sonogashira coupling approach (Route B), a halogenated precursor such as 1-bromo-3-fluoro-6-methoxybenzene is required. This can be synthesized from a suitable aminophenol derivative, which undergoes diazotization followed by a Sandmeyer-type reaction to install the bromide.

Synthesis of the Buten-4-ol Chain Precursors

The precursors for the butenyl side chain are readily accessible. For the Grignard approach (Route A), allylmagnesium bromide is the reagent of choice. It is typically prepared by the reaction of magnesium turnings with allyl bromide in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). thieme-connect.dewikipedia.org Care must be taken to control the reaction temperature to minimize the formation of the Wurtz coupling byproduct, 1,5-hexadiene. wikipedia.orgorgsyn.org

Table 1: Representative Conditions for Allylmagnesium Bromide Synthesis

| Reactants | Solvent | Conditions | Yield | Reference |

| Allyl bromide, Mg turnings, I₂ (cat.) | Diethyl ether | Dropwise addition over 17h, ice bath | 79-89% | thieme-connect.de |

| Allyl bromide, Mg powder (30-mesh) | Diethyl ether | Addition over 2h, rapid stirring | ~90% | prepchem.com |

| Allyl bromide, Mg, ether | Ether | Not specified | 1.2 Molar solution | prepchem.com |

For the Sonogashira pathway (Route B), the required precursor is but-3-yn-1-ol. This terminal alkyne can be synthesized through methods such as the reaction of ethylene (B1197577) oxide with the Grignard reagent derived from acetylene. google.comnih.gov Subsequent selective hydrogenation of but-3-yn-1-ol can also furnish 3-buten-1-ol, another valuable building block. google.com

Direct Synthetic Approaches

With the precursors in hand, the final assembly of this compound can be undertaken. The Grignard reaction represents the most direct method. The addition of the prepared allylmagnesium bromide solution to 3-fluoro-6-methoxybenzaldehyde in an anhydrous ether solvent, followed by an aqueous acidic workup, would yield the target allylic alcohol. youtube.comyoutube.com This reaction is typically performed at low temperatures to control its exothermicity.

Strategies Involving Carbon-Carbon Cross-Coupling Reactions

Cross-coupling reactions offer a powerful and versatile alternative for constructing the carbon framework of the target molecule.

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction has found extensive use in the synthesis of complex molecules due to its mild reaction conditions and tolerance of a wide range of functional groups. thieme-connect.denih.gov

The synthesis of this compound via this method would proceed in two steps:

Coupling Reaction: The first step involves the Sonogashira coupling of a suitable aryl halide, such as 1-bromo-3-fluoro-6-methoxybenzene, with but-3-yn-1-ol. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine) which also often serves as the solvent. youtube.comorganic-chemistry.org The product of this reaction is 4-(3-fluoro-6-methoxyphenyl)but-3-yn-1-ol.

Selective Reduction: The second step is the selective reduction of the alkyne in the homopropargylic alcohol intermediate to an alkene. This transformation can be achieved using several methods. A common approach is the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) under a hydrogen atmosphere, which stereoselectively produces the (Z)-alkene. arkat-usa.org Other reducing agents can also be employed to achieve the desired allylic alcohol.

Table 2: General Parameters for Sonogashira Coupling Reactions

| Component | Typical Examples | Purpose | Reference |

| Aryl Halide | Ar-I, Ar-Br, Ar-OTf | Electrophilic partner | wikipedia.org |

| Terminal Alkyne | R-C≡CH | Nucleophilic partner | libretexts.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle | organic-chemistry.org |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide | wikipedia.org |

| Base | Et₃N, i-Pr₂NH | Scavenges HX and acts as a solvent | youtube.com |

| Solvent | Amine base, THF, DMF | Reaction medium | organic-chemistry.org |

This two-step approach, while less direct than the Grignard reaction, offers the advantage of building complexity in a controlled, stepwise manner and is a testament to the power of modern cross-coupling chemistry in organic synthesis.

Stille Coupling

The Stille coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org It involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of a suitable allyl tin reagent with a 3-fluoro-6-methoxy-substituted aryl halide.

The catalytic cycle of the Stille reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. openochem.org Initially, a Pd(0) catalyst undergoes oxidative addition with the aryl halide. openochem.org This is followed by transmetalation, where the allyl group from the organostannane is transferred to the palladium center. openochem.orglibretexts.org Finally, reductive elimination from the resulting organopalladium intermediate yields the desired product and regenerates the Pd(0) catalyst. openochem.org

A general representation of the Stille coupling for this synthesis is shown below:

Aryl Halide: 1-Bromo-3-fluoro-6-methoxybenzene or 1-iodo-3-fluoro-6-methoxybenzene

Organostannane: Allyltributyltin or a similar allylstannane reagent

Palladium Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand

Solvent: Typically a non-polar aprotic solvent such as toluene (B28343) or THF

While specific examples for the direct synthesis of this compound via Stille coupling are not extensively documented in readily available literature, the general applicability of this reaction to similar structures is well-established. wikipedia.orgmdpi.com The reaction conditions, such as catalyst choice, ligand, solvent, and temperature, would need to be optimized to achieve high yields and selectivity. A key advantage of the Stille coupling is its tolerance of a wide range of functional groups. openochem.org However, a significant drawback is the toxicity associated with organotin compounds. organic-chemistry.org

Other Palladium-Catalyzed Methods

Beyond the Stille coupling, several other palladium-catalyzed reactions are instrumental in forming aryl-allyl bonds. A notable method is the Tsuji-Trost allylation, which involves the palladium-catalyzed reaction of a nucleophile with an allylic compound. youtube.com In a variation applicable to this synthesis, a retro-allylation approach using a homoallylic alcohol can be employed. acs.orgresearchgate.net This reaction involves the palladium-catalyzed transfer of an allyl group from a homoallyl alcohol to an aryl halide. acs.org

Another relevant palladium-catalyzed method is the direct C-H allylation of arenes. escholarship.org This approach avoids the pre-functionalization required for traditional cross-coupling reactions by directly activating a C-H bond on the aromatic ring. For the synthesis of this compound, this would involve the direct allylation of 2-fluoroanisole.

A study by Lee et al. described the palladium-catalyzed cross-coupling of in situ generated allylindium reagents with aryl halides. organic-chemistry.org This method offers an alternative to the use of toxic organostannanes and demonstrates high efficiency for a range of substrates. organic-chemistry.org

| Method | Aryl Source | Allyl Source | Key Features |

| Tsuji-Trost Type (Retro-allylation) | 1-Bromo-3-fluoro-6-methoxybenzene | Homoallylic alcohol | Transfers allyl group from alcohol to aryl halide. acs.org |

| Direct C-H Allylation | 2-Fluoroanisole | Allylic pivalate | Avoids pre-functionalization of the arene. escholarship.org |

| Allylindium Coupling | 1-Bromo-3-fluoro-6-methoxybenzene | Allyl halide + Indium | In situ generation of the organometallic reagent. organic-chemistry.org |

Grignard and Organometallic-Mediated Routes

A classic and highly effective method for the synthesis of alcohols is the Grignard reaction. youtube.com To produce this compound, this would involve the reaction of allylmagnesium bromide with 3-fluoro-6-methoxybenzaldehyde. youtube.com The nucleophilic allyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol. youtube.com

The general scheme for the Grignard synthesis is as follows:

Formation of Grignard Reagent: Allyl bromide is reacted with magnesium metal in an ether solvent (e.g., diethyl ether or THF) to form allylmagnesium bromide.

Reaction with Aldehyde: The Grignard reagent is then added to a solution of 3-fluoro-6-methoxybenzaldehyde.

Acidic Workup: The reaction mixture is quenched with a weak acid, such as aqueous ammonium (B1175870) chloride, to yield this compound.

This method is generally high-yielding and utilizes readily available starting materials. However, Grignard reagents are highly reactive and sensitive to moisture and protic functional groups, which necessitates anhydrous reaction conditions.

Olefination Reactions

Olefination reactions, which form carbon-carbon double bonds, can also be adapted to synthesize the target compound, though they represent a less direct approach. For instance, a Wittig-type reaction could be employed to first construct the butenyl side chain, followed by subsequent modifications to introduce the hydroxyl group.

A more direct, albeit complex, strategy could involve a Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound. acgpubs.org While typically used to form α,β-unsaturated ketones, this methodology could be part of a multi-step synthesis. For example, 2',4',6'-trimethoxyacetophenone (B1218526) has been reacted with various fluorine-substituted benzaldehydes to create chalcone (B49325) derivatives. acgpubs.org A similar principle could be applied, followed by reduction and other functional group manipulations to arrive at the target structure.

Stereoselective Synthesis and Enantiopure Access

The hydroxyl-bearing carbon in this compound is a stereocenter, meaning the compound can exist as two enantiomers. For many pharmaceutical and biological applications, it is crucial to obtain a single, enantiomerically pure form of the molecule. jocpr.com Several strategies can be employed to achieve this.

Chiral Auxiliaries and Catalysis

One of the most powerful strategies for asymmetric synthesis is the use of chiral auxiliaries. researchgate.netwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a wide range of asymmetric transformations, including the synthesis of chiral alcohols. researchgate.netresearchgate.net

Asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other, is another key approach. For example, asymmetric allylic alkylation (AAA) is a powerful method for constructing chiral centers. chemrxiv.org Dual palladium/photoredox catalysis has been shown to be effective for the asymmetric synthesis of homoallylic alcohols. chemrxiv.org

A stereoselective synthesis of 1,4-disubstituted buten-4-ols has been achieved via an acid-catalyzed allyl-transfer reaction with aldehydes, demonstrating high transfer of optical purity. organic-chemistry.org

| Method | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org | High diastereoselectivity can be achieved; auxiliary is often recoverable. researchgate.netsigmaaldrich.com |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Atom-economical and efficient for large-scale synthesis. |

| Asymmetric Allylic Alkylation (AAA) | A metal-catalyzed reaction that forms a C-C bond between a nucleophile and an allylic electrophile with high enantioselectivity. chemrxiv.org | Can create vicinal stereocenters with high control. chemrxiv.org |

Resolution Techniques

Resolution is a technique used to separate a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components. rsc.org

Kinetic resolution is a common method where a racemic mixture is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, leaving the other enantiomer unreacted. jocpr.com This allows for the separation of the reacted and unreacted enantiomers. Enzymes, particularly lipases, are often used as biocatalysts for the kinetic resolution of racemic alcohols due to their high enantioselectivity. jocpr.commdpi.com The resolution can be achieved through enantioselective esterification or hydrolysis of an ester derivative of the alcohol. nih.govacs.org

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. rsc.org In DKR, the less reactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer, as opposed to the 50% maximum yield in traditional kinetic resolution. rsc.org

Green Chemistry Considerations in Synthesis

The growing emphasis on sustainable chemical practices necessitates an evaluation of synthetic routes through the lens of green chemistry. The traditional synthesis of this compound, primarily via a Grignard-type reaction, presents several environmental and safety challenges. However, recent advancements offer greener alternatives that align with the principles of sustainable chemistry. organic-chemistry.org

A conventional approach would involve the reaction of 3-fluoro-6-methoxybenzaldehyde with allylmagnesium bromide in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). While effective, this method has significant drawbacks from a green chemistry perspective. These solvents are highly volatile, flammable, and pose significant health and environmental hazards. beyondbenign.org The strict requirement for anhydrous (water-free) conditions adds complexity and energy costs to the process, as solvents and glassware must be meticulously dried. beyondbenign.orgsoton.ac.uk Furthermore, the reaction generates a stoichiometric amount of magnesium salts as waste, which can contribute to a poor process mass intensity (PMI) and E-factor. libretexts.org

In response to these limitations, several greener modifications to allylation and Grignard-type reactions have been developed and could be applied to the synthesis of this compound.

Mechanochemical Methods: One of the most promising green innovations is the use of mechanochemistry, specifically ball-milling, to drastically reduce or even eliminate the need for hazardous organic solvents. hokudai.ac.jpsciencedaily.com Research has demonstrated that Grignard reagents can be prepared and reacted in a paste-like form with only a catalytic amount of solvent—approximately one-tenth of that used in conventional methods. hokudai.ac.jpcosmosmagazine.com This approach not only minimizes solvent waste but also increases safety, as the process is less sensitive to ambient air and moisture, potentially simplifying the operational setup and reducing costs. sciencedaily.comcosmosmagazine.com Applying this to the synthesis of our target compound would involve milling magnesium metal with allyl bromide and a minimal amount of an ether solvent, followed by the addition of 3-fluoro-6-methoxybenzaldehyde.

Alternative Allylating Agents and Solvents: Another green strategy involves replacing traditional organometallic reagents with more environmentally benign alternatives. For instance, potassium allyltrifluoroborate is a stable, crystalline solid that can be used for allylation reactions in aqueous media, sometimes with the aid of a catalyst. nih.gov This method avoids flammable organic solvents and the hazards associated with preparing Grignard reagents. The use of water as a solvent is a significant step towards a greener process, although it may require catalysts, such as lanthanides, to be effective for certain substrates. nih.gov Deep eutectic solvents (DESs) also represent a class of green promoters for the alkylation of amines with allylic alcohols and could be explored for related C-C bond-forming reactions. rsc.org

The table below summarizes a comparison between a traditional Grignard synthesis and potential greener alternatives for the preparation of this compound.

| Feature | Traditional Grignard Synthesis | Greener Mechanochemical Synthesis | Greener Aqueous Allylation |

| Solvent | Diethyl ether or THF (large volume) | Minimal organic solvent (catalytic amount) | Water |

| Conditions | Strict anhydrous | Tolerant to ambient air/moisture | Aqueous |

| Reagents | Allylmagnesium bromide | Allylmagnesium bromide | Potassium allyltrifluoroborate |

| Activation | Standard heating/cooling | Ball-milling | Stirring, possibly with catalyst |

| Waste | High volume of solvent, magnesium salts | Low volume of solvent, magnesium salts | Water, borate (B1201080) salts |

| Safety | High (flammable, volatile solvents) | Improved (reduced solvent) | High (non-flammable solvent) |

By adopting these modern methodologies, the synthesis of this compound can be made significantly more sustainable, safer, and more efficient, aligning with the core tenets of green chemistry. acs.org

Exploring the Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is dictated by the interplay of its three primary functional components: a terminal alkene, a secondary alcohol, and a substituted aromatic ring. This structure allows for a diverse range of chemical transformations, targeting either the unsaturated butenol side chain or the fluoro-methoxyphenyl ring system. Understanding these reaction pathways is crucial for its application in synthetic organic chemistry.

Derivatization Strategies and Structural Analog Generation from 4 3 Fluoro 6 Methoxyphenyl 1 Buten 4 Ol

Functionalization of the Hydroxyl Group

The secondary hydroxyl group in 4-(3-Fluoro-6-methoxyphenyl)-1-buten-4-ol is a prime site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the molecule's physicochemical properties.

Esterification and Etherification

Esterification: The conversion of the hydroxyl group to an ester is a fundamental transformation. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method. masterorganicchemistry.com For instance, reaction with acetic acid would yield the corresponding acetate (B1210297) ester. The equilibrium of this reaction can be driven towards the product by removing water, often through azeotropic distillation. masterorganicchemistry.com The electronic nature of the substituents on the phenyl ring can influence the reaction rate; the electron-donating methoxy (B1213986) group may slightly enhance the nucleophilicity of the hydroxyl group.

Etherification: The synthesis of ethers from the allylic alcohol can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Given the potential for competing elimination reactions, milder, catalyzed methods are often preferred for complex molecules. Palladium-catalyzed etherification of allylic alcohols with phenols in the presence of a titanium(IV) isopropoxide co-catalyst represents a viable strategy. acs.org Gold-catalyzed allylic etherification offers another mild and efficient alternative.

Table 1: Hypothetical Esterification and Etherification Reactions

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Esterification | Acetic acid, sulfuric acid (cat.), heat | 4-(3-Fluoro-6-methoxyphenyl)-1-buten-4-yl acetate |

| Etherification | Sodium hydride, methyl iodide, THF | 4-Methoxy-4-(3-fluoro-6-methoxyphenyl)-1-butene |

| Palladium-catalyzed Etherification | Phenol, Pd(OAc)₂, Ti(OⁱPr)₄, toluene (B28343), heat | 4-(3-Fluoro-6-methoxyphenyl)-4-phenoxy-1-butene |

Derivatization for Linker Attachment

In fields such as medicinal chemistry and materials science, the attachment of linkers to a core molecule is crucial for creating conjugates with specific functions, such as antibody-drug conjugates (ADCs) or PROTACs. symeres.com The hydroxyl group of this compound is a convenient handle for such modifications.

Linkers can be introduced via the formation of stable ether or ester bonds. For instance, a linker containing a terminal halide or a carboxylic acid could be coupled using the methods described in 4.1.1. Self-immolative linkers, which are designed to release a payload under specific physiological conditions, are of particular interest in drug delivery. symeres.com A common strategy involves the use of linkers containing a p-aminobenzyl alcohol (PAB) moiety. symeres.com The hydroxyl group of the target molecule could be attached to the PAB linker, which in turn is connected to a payload and a targeting moiety.

Furthermore, reaction of the hydroxyl group with reagents like N,N'-disuccinimidyl carbonate (DSC) can generate an activated carbonate, which readily reacts with amine-containing linkers to form a stable carbamate (B1207046) linkage. This approach is widely used in bioconjugation.

Table 2: Hypothetical Linker Attachment Strategies

| Linker Type | Reagents and Conditions | Conjugate Structure |

|---|---|---|

| PEG Linker (Ether) | 1. NaH, THF; 2. MsO-PEG-N₃ | R-O-PEG-N₃ |

| PAB-based Linker (Ester) | PAB-linker-COOH, DCC, DMAP, CH₂Cl₂ | R-O-CO-PAB-Payload |

| Carbamate Linker | 1. DSC, Et₃N, CH₂Cl₂; 2. H₂N-Linker-Biotin | R-O-CO-NH-Linker-Biotin |

R represents the 4-(3-Fluoro-6-methoxyphenyl)-1-buten-4-yl moiety.

Modifications of the Alkene Moiety

The terminal alkene of this compound provides another reactive site for a variety of chemical transformations, enabling the construction of more complex carbon skeletons and the introduction of new functionalities.

Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.orgorganic-chemistry.org In this context, the alkene of this compound can act as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgucalgary.ca While the substituted phenyl and hydroxyl groups are not strongly electron-withdrawing, the reaction can still proceed, particularly with electron-rich dienes. The stereochemistry of the Diels-Alder reaction is well-defined, with the relative stereochemistry of the dienophile being retained in the product. masterorganicchemistry.com

For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative with the substituted phenyl and hydroxyl groups attached to the newly formed ring. The presence of the chiral center in the starting material can lead to the formation of diastereomers.

Table 3: Hypothetical Diels-Alder Reaction

| Diene | Conditions | Expected Product |

|---|---|---|

| 1,3-Butadiene | Toluene, heat | 4-(1-(3-Fluoro-6-methoxyphenyl)-1-hydroxyallyl)cyclohex-1-ene |

| Cyclopentadiene | CH₂Cl₂, room temperature | 5-(1-(3-Fluoro-6-methoxyphenyl)-1-hydroxyallyl)bicyclo[2.2.1]hept-2-ene |

Hydrogenation and Hydrofunctionalization

Hydrogenation: The selective reduction of the terminal alkene to an alkane can be achieved through catalytic hydrogenation. Iridium-based catalysts, in particular, have shown high efficacy for the hydrogenation of allylic alcohols, even those bearing various substituents on an aromatic ring. nih.gov For example, using an appropriate iridium catalyst and a hydrogen source, the double bond can be saturated without affecting the aromatic ring or the hydroxyl group. This transformation would yield 4-(3-Fluoro-6-methoxyphenyl)butan-4-ol. Asymmetric hydrogenation using chiral catalysts can also be employed to control the stereochemistry of the resulting saturated product, especially if the starting material is a racemate. shu.edu

Hydrofunctionalization: This class of reactions involves the addition of an H-X molecule across the double bond. A key example is hydroboration-oxidation, which would lead to the anti-Markovnikov addition of a hydroxyl group, resulting in a diol. Other hydrofunctionalization reactions, such as hydroamination or hydroetherification, could also be employed to introduce nitrogen or oxygen functionalities at the terminal position of the butenyl chain.

Table 4: Hypothetical Hydrogenation and Hydrofunctionalization Reactions

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Hydrogenation | H₂, Ir-catalyst, solvent | 4-(3-Fluoro-6-methoxyphenyl)butan-4-ol |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 4-(3-Fluoro-6-methoxyphenyl)butane-1,4-diol |

Regioselective and Stereoselective Derivatization

Achieving high levels of regioselectivity and stereoselectivity is paramount in modern organic synthesis. The structure of this compound, with its pre-existing chiral center and distinct functional groups, offers opportunities for controlled derivatization.

The hydroxyl group can direct certain reactions to a specific position. For example, in rhenium-catalyzed transposition of allylic alcohols, the hydroxyl group directs the isomerization, allowing for the synthesis of specific stereoisomers. organic-chemistry.org Similarly, in some transition metal-catalyzed reactions, the hydroxyl group can act as a coordinating group, influencing the regiochemical outcome of reactions on the alkene.

The existing stereocenter at C-4 can influence the stereochemical outcome of reactions at the alkene moiety through substrate control. For instance, in a cycloaddition reaction, the diene may approach the dienophile from the less sterically hindered face, leading to the preferential formation of one diastereomer. masterorganicchemistry.com Similarly, in reactions that generate a new stereocenter, such as epoxidation of the alkene followed by ring-opening, the original stereocenter can direct the approach of the reagent.

The electronic effects of the fluoro and methoxy substituents on the phenyl ring can also play a role in directing regioselectivity, particularly in electrophilic aromatic substitution reactions if further modification of the aromatic ring is desired. youtube.com The interplay of these steric and electronic factors allows for a high degree of control in the synthesis of complex analogs from this versatile starting material.

Synthesis of Advanced Chemical Scaffolds

The molecular architecture of this compound presents a versatile platform for the generation of advanced chemical scaffolds. The presence of a secondary allylic alcohol, a terminal vinyl group, and a substituted aromatic ring offers multiple avenues for intramolecular and intermolecular reactions, leading to the construction of diverse and complex molecular frameworks. Key strategies for derivatization and scaffold generation include transition metal-catalyzed cyclizations, ring-closing metathesis, and leveraging the reactivity of the vinyl and hydroxyl functionalities.

One of the most powerful strategies for generating advanced scaffolds from unsaturated alcohols is through palladium-catalyzed intramolecular reactions. mdpi.com For instance, a Wacker-type cyclization could be envisioned for this compound. In such a reaction, the hydroxyl group would act as an intramolecular nucleophile, attacking the palladium-activated terminal alkene. This process would lead to the formation of substituted tetrahydrofurans, which are prevalent motifs in numerous biologically active compounds. The specific stereochemical outcome of the cyclization could potentially be controlled by the choice of chiral ligands for the palladium catalyst.

Another potent strategy for constructing cyclic systems is Ring-Closing Metathesis (RCM). organic-chemistry.orgwikipedia.org To utilize RCM, this compound would first need to be derivatized to introduce a second terminal alkene. This can be readily achieved by etherification or esterification of the hydroxyl group with a moiety containing a terminal double bond, such as an allyl or pentenyl group. The resulting diene could then be subjected to a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to effect ring closure. This approach allows for the synthesis of a variety of ring sizes, from five-membered rings up to large macrocycles, depending on the length of the tether connecting the two vinyl groups. wikipedia.org

The vinyl group itself is a versatile handle for constructing advanced scaffolds. wikipedia.org It can participate in various cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a cyclohexene ring fused to the existing structure. Furthermore, the vinyl group can undergo hydroboration-oxidation to yield a primary alcohol, which can then be further functionalized or used as a point of attachment for other molecular fragments.

The reactivity of the allylic alcohol can also be harnessed for the synthesis of complex structures. The hydroxyl group can be oxidized to the corresponding α,β-unsaturated ketone. This ketone is a valuable intermediate for a variety of transformations, including Michael additions and aldol (B89426) condensations, which can be used to build more elaborate carbon skeletons. Additionally, the allylic alcohol can be a directing group in stereoselective reactions, such as directed hydrogenations, to control the stereochemistry of adjacent centers. acs.org

The following tables outline some of the potential advanced chemical scaffolds that could be generated from this compound using these derivatization strategies.

Table 1: Potential Scaffolds via Palladium-Catalyzed Cyclization

| Starting Material | Reaction Type | Potential Scaffold |

| This compound | Intramolecular Wacker-type Cyclization | Substituted Tetrahydrofurans |

| This compound | Domino Wacker-type Cyclization/Carbonylation | Substituted Tetrahydrofuran-based Lactones |

Table 2: Potential Scaffolds via Ring-Closing Metathesis (RCM)

| Diene Precursor (from this compound) | RCM Catalyst | Potential Scaffold |

| O-allyl ether derivative | Grubbs Catalyst | Substituted Oxepine |

| O-pentenyl ether derivative | Hoveyda-Grubbs Catalyst | Substituted Oxocenine |

| N-allyl amide derivative (after conversion of alcohol to amine) | Grubbs Catalyst | Substituted Azepine |

Table 3: Potential Scaffolds via Vinyl Group and Allylic Alcohol Derivatization

| Derivatization Strategy | Intermediate | Subsequent Reaction | Potential Scaffold |

| Oxidation of allylic alcohol | α,β-Unsaturated Ketone | Michael Addition/Aldol Condensation | Polycyclic Ketones |

| Diels-Alder reaction of vinyl group | Cyclohexene adduct | Further functionalization | Fused Carbocycles |

| Hydroboration-oxidation of vinyl group | Primary alcohol | Intramolecular cyclization | Bicyclic Ethers |

These strategies highlight the significant potential of this compound as a starting material for the synthesis of a wide array of complex and potentially biologically active molecules. The ability to combine these different methodologies offers a powerful toolkit for the generation of novel chemical scaffolds for drug discovery and materials science.

Theoretical and Computational Chemistry Studies of 4 3 Fluoro 6 Methoxyphenyl 1 Buten 4 Ol

Utility of 4 3 Fluoro 6 Methoxyphenyl 1 Buten 4 Ol As a Synthetic Building Block in Chemical Biology Research

Applications in Diversity-Oriented SynthesisThere are no documented applications of 4-(3-Fluoro-6-methoxyphenyl)-1-buten-4-ol in diversity-oriented synthesis.

Without any primary or secondary research data, the creation of data tables and the discussion of detailed research findings for this specific compound is not feasible.

Future Directions in Research on 4 3 Fluoro 6 Methoxyphenyl 1 Buten 4 Ol

Exploration of Unconventional Synthetic Routes

The future of synthesizing 4-(3-Fluoro-6-methoxyphenyl)-1-buten-4-ol could move beyond traditional Grignard-type additions to 3-fluoro-6-methoxybenzaldehyde. Unconventional routes could offer improvements in efficiency, stereoselectivity, and environmental impact.

Another avenue for exploration is biocatalysis. The use of engineered enzymes, such as ketoreductases, could provide a highly stereoselective route to a single enantiomer of the chiral alcohol. This would be a significant advancement, as stereochemistry is often crucial for the biological activity of complex molecules.

Below is a hypothetical comparison of potential synthetic routes:

| Synthetic Route | Potential Advantages | Key Research Challenges | Hypothetical Yield |

| Flow Chemistry | High throughput, improved safety, precise control | Reactor design, catalyst stability under flow | >90% |

| Biocatalysis | High enantioselectivity, mild reaction conditions | Enzyme screening and engineering, substrate scope | >95% (ee >99%) |

| Photoredox Catalysis | Novel reaction pathways, use of visible light | Catalyst development, quantum yield optimization | 80-85% |

Development of Novel Derivatization Methodologies

The functional groups of this compound—the hydroxyl group, the double bond, and the aromatic ring—are ripe for novel derivatization. Future research could focus on developing new chemical transformations that leverage these reactive sites to create a library of new compounds with potentially interesting properties.

For instance, the allylic alcohol could be a substrate for transition-metal-catalyzed allylic substitution reactions. This could allow for the introduction of a wide range of nitrogen, oxygen, and carbon nucleophiles, leading to a diverse set of derivatives.

The double bond could be a handle for various transformations, including asymmetric dihydroxylation, epoxidation, or metathesis reactions. Ring-closing metathesis, for example, could be used to construct novel heterocyclic systems fused to the fluorinated phenyl ring.

The aromatic ring itself could be further functionalized through late-stage C-H activation. This would allow for the introduction of additional substituents that could modulate the electronic and steric properties of the molecule.

Here is a table of potential derivatization reactions and their products:

| Reactive Site | Reaction Type | Potential Reagents | Resulting Structure |

| Hydroxyl Group | Etherification | Alkyl halides, base | Alkoxy derivatives |

| Double Bond | Asymmetric Dihydroxylation | OsO₄, chiral ligand | Diol derivatives |

| Aromatic Ring | C-H Activation | Palladium catalyst, directing group | Further substituted aromatics |

| Allylic Alcohol | Allylic Substitution | Nucleophile, transition metal catalyst | Allylic amines, ethers, etc. |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

For example, kinetic studies could be used to determine the rate laws and activation parameters for key reactions. This information could help to identify the rate-determining step and suggest modifications to the reaction conditions that could improve the reaction rate and efficiency.

Computational chemistry, using methods such as Density Functional Theory (DFT), could provide detailed insights into the transition state geometries and activation energies of proposed reaction pathways. This could be particularly useful for understanding the origins of stereoselectivity in asymmetric reactions.

Isotopic labeling studies could also be employed to trace the path of atoms throughout a reaction, providing definitive evidence for a proposed mechanism. For instance, labeling the hydroxyl group with ¹⁸O could confirm its fate in a substitution reaction.

Integration into Complex Molecular Architectures

A key measure of the utility of a chemical building block is its successful incorporation into the synthesis of more complex and valuable molecules. Future work should aim to demonstrate the utility of this compound as a precursor to complex molecular architectures, such as natural products or pharmacologically active compounds.

The combination of the fluorinated phenyl ring and the chiral allylic alcohol makes this compound an attractive starting point for the synthesis of molecules that interact with biological systems. The fluorine atom can enhance metabolic stability and binding affinity, while the stereochemistry of the alcohol can be critical for target recognition.

One potential application is in the synthesis of partial ergoline (B1233604) analogues, which have shown promise as serotonergic and dopaminergic agents. The fluorinated phenyl moiety of this compound could serve as a key structural element in the construction of these complex scaffolds.

The development of a robust and stereoselective synthesis of this building block would open the door to its use in the discovery of new therapeutic agents and other functional molecules.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Fluoro-6-methoxyphenyl)-1-buten-4-ol, and how can purity be optimized?

- Methodological Answer : A viable synthetic pathway involves Grignard addition to a substituted phenyl ketone, followed by acid-catalyzed dehydration. For example, reacting 3-fluoro-6-methoxyacetophenone with vinylmagnesium bromide under anhydrous THF at 0–5°C yields the tertiary alcohol intermediate, which is purified via column chromatography (silica gel, hexane/EtOAc gradient). Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of aldehyde proton at δ 9–10 ppm) . Critical Note : Ensure inert conditions (N₂/Ar) to prevent oxidation of the butenol group.

Q. How should researchers characterize this compound’s structural and electronic properties?

- Methodological Answer : Use a combination of:

- NMR : and NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, fluorine coupling in aromatic protons).

- FT-IR : Peaks at ~3350 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=C stretch).

- Mass Spectrometry (HRMS) : Exact mass matching for (calc. 196.0903).

- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification.

- Storage : Store in amber vials at –20°C under nitrogen to prevent degradation.

- First Aid : For skin contact, wash immediately with soap/water (15 min); for eye exposure, flush with saline (10 min) and consult an ophthalmologist .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioavailability and metabolic stability?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Polar Surface Area (PSA) : Target <140 Ų to predict membrane permeability .

- LogP : Estimate hydrophobicity (e.g., via ChemAxon or Schrödinger Suite).

- Rotatable Bonds : Limit to ≤10 to minimize metabolic degradation .

Example : If PSA >140 Ų, consider structural modifications (e.g., masking hydroxyl groups as esters).

Q. What experimental strategies address low aqueous solubility in pharmacokinetic studies?

- Methodological Answer :

- Co-solvent Systems : Use PEG-400 or cyclodextrin-based solubilizers (e.g., 20% w/v hydroxypropyl-β-cyclodextrin).

- pH Adjustment : Test solubility in buffered solutions (pH 1.2–7.4) to mimic physiological conditions.

- Amorphous Solid Dispersion : Enhance bioavailability via spray-drying with polyvinylpyrrolidone (PVP) .

Q. How can researchers resolve contradictions in reactivity data (e.g., unexpected byproducts during synthesis)?

- Methodological Answer :

- Mechanistic Studies : Use -labeling or deuterated solvents to track reaction pathways.

- In Situ Monitoring : Employ ReactIR or HPLC-MS to detect intermediates.

- Control Experiments : Vary temperature, catalyst loading, or solvent polarity to isolate contributing factors .

Q. What methodologies evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity () to purified proteins.

- Molecular Docking (AutoDock Vina) : Screen against X-ray structures of target enzymes (e.g., kinases or GPCRs).

- Cellular Assays : Use HEK293 or HepG2 cells transfected with luciferase reporters for functional activity .

Q. How can isomerism (e.g., E/Z or stereoisomerism) impact pharmacological activity, and how is it controlled?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol).

- Circular Dichroism (CD) : Confirm absolute configuration.

- Bioactivity Comparison : Test isomers in parallel assays (e.g., IC₅₀ in enzyme inhibition) to identify active forms .

Critical Considerations

- Reproducibility : Document solvent batch numbers and humidity levels, as hydroxyl groups are hygroscopic .

- Ethical Compliance : Follow institutional guidelines for waste disposal (e.g., halogenated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.